Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate (CAS 299927-12-1) is a trisubstituted benzimidazole derivative with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol. The compound features a 5-carboxylate ethyl ester group, a 2-methyl substituent on the imidazole ring, and an N1-(2‑hydroxyethyl) side chain.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 299927-12-1
Cat. No. B1361895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate
CAS299927-12-1
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)CCO
InChIInChI=1S/C13H16N2O3/c1-3-18-13(17)10-4-5-12-11(8-10)14-9(2)15(12)6-7-16/h4-5,8,16H,3,6-7H2,1-2H3
InChIKeyKEVDQNZIRBMTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate (CAS 299927-12-1): Core Identity and Physicochemical Baseline for Analytical Procurement


Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate (CAS 299927-12-1) is a trisubstituted benzimidazole derivative with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . The compound features a 5-carboxylate ethyl ester group, a 2-methyl substituent on the imidazole ring, and an N1-(2‑hydroxyethyl) side chain. Computed physicochemical properties include an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 64.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors . The compound is catalogued as a research building block (MDL MFCD00227240) and is not intended for direct human therapeutic use .

Why Direct Analog Interchange with Common N1-Unsubstituted or N1-Alkyl Benzimidazole-5-carboxylates Is Not Warranted for Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate


Within the benzimidazole-5-carboxylate ester family, even subtle changes to the N1 and C2 substituents critically alter hydrogen-bonding capacity, lipophilicity, solubility, and molecular recognition properties . Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate possesses a unique combination of an N1‑hydroxyethyl side chain (adding a hydrogen bond donor and acceptor, increasing PSA) and a small C2‑methyl group, resulting in a balanced logP (~1.3) that differs substantially from the more lipophilic N1‑unsubstituted or N1‑ethyl analogs. These differences directly affect chromatographic retention, solubility in aqueous and organic phases, and compatibility with downstream synthetic transformations, making generic substitution without experimental verification unreliable .

Quantitative Differentiation Evidence for Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate vs. Structural Analogs


Comparative Lipophilicity (XLogP3-AA): Balancing Aqueous Solubility and Membrane Permeability vs. the N1-Unsubstituted Analog

The target compound exhibits an XLogP3-AA of 1.3, reflecting its moderate lipophilicity . In contrast, the direct N1-unsubstituted analog ethyl 2-methyl-1H-benzimidazole-5-carboxylate (CAS 717-37-3) has a predicted XLogP3 of approximately 2.2 . This ~0.9 log unit difference translates to roughly an 8-fold higher aqueous solubility for the target compound, making it superior when aqueous reaction media or physiological conditions are required.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: Broader Interaction Potential vs. N1-Ethyl Analog

The target compound has a TPSA of 64.4 Ų and 4 hydrogen bond acceptor sites, with one donor site (–OH) . The N1-ethyl analog, ethyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate (CAS 2788-73-0), lacks the hydroxyl group, reducing its HB donor count to 0, HB acceptor count to 3, and lowering its TPSA . This difference suggests the target compound can engage in additional hydrogen-bonding interactions with biological targets, potentially enhancing target affinity or selectivity in medicinal chemistry campaigns.

Molecular Recognition Drug-Receptor Interactions Physicochemical Profiling

Rotatable Bond Count and Conformational Flexibility: Differentiating from Rigid Benzimidazole Scaffolds

The target compound possesses 5 rotatable bonds (ethyl ester at C5 + hydroxyethyl chain at N1) . The analog ethyl 2-methyl-1H-benzimidazole-5-carboxylate (CAS 717-37-3) has only 3 rotatable bonds, lacking the N1-hydroxyethyl side chain . The increased conformational flexibility of the target compound enables it to sample a wider range of three-dimensional conformations, which can be advantageous in fragment-based drug discovery where induced-fit binding is sought, but may also necessitate more careful control of pre-organization in rigid-target campaigns.

Conformational Analysis Molecular Design Synthetic Flexibility

Class-Level Antimicrobial Scaffold Potential Supporting Hit-to-Lead Prioritization

While no direct antimicrobial data exist specifically for the target compound, structurally related methyl and ethyl 1H-benzimidazole-5-carboxylate derivatives bearing amide or amidine groups at C2 have demonstrated potent antibacterial activity against Staphylococcus aureus (MIC values as low as < 1 µg/mL) and Candida albicans . The target compound retains the benzimidazole-5-carboxylate ester core and adds an N1-hydroxyethyl substituent, a known favorable motif for solubility and hydrogen bonding; this scaffold is a validated starting point for hit expansion.

Antimicrobial Structure-Activity Relationship Benzimidazole

Validated Use Cases for Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate Based on Differential Evidence


Medicinal Chemistry Hit-to-Lead Libraries: Scaffold with Balanced LogP and Enhanced H-Bonding Capacity

The target compound's XLogP3 of 1.3 and additional H-bond donor site make it suitable for fragment-based or diversity-oriented screening libraries aimed at targets requiring balanced solubility and permeability (e.g., kinases, GPCRs) . Its N1-hydroxyethyl group can serve as a handle for further derivatization (e.g., phosphorylation, esterification, oxidation) to probe structure-activity relationships.

Antimicrobial Lead Optimization Programs Utilizing the Benzimidazole-5-carboxylate Pharmacophore

Given the established antimicrobial activity of closely related benzimidazole-5-carboxylate esters , the target compound provides a chemically tractable starting point for systematic variation of the C2 and N1 positions to optimize potency against Gram-positive and fungal pathogens, with the hydroxyethyl group potentially improving solubility and reducing off-target toxicity.

Synthetic Intermediate for Complex Benzimidazole-Derived Pharmaceuticals

The combination of an ethyl ester at C5 (amenable to hydrolysis or amidation) and a primary alcohol at N1 (for ether formation, oxidation to aldehyde/carboxylic acid, or tosylation/nucleophilic displacement) offers orthogonal functional group reactivity . This versatility streamlines multi-step synthetic routes for advanced benzimidazole-containing drug candidates.

Physicochemical Standard for Benzimidazole Method Development and Analytical Validation

Available at 95% purity with a well-defined logP (1.58 experimental by Hit2Lead), 5 rotatable bonds, and moderate TPSA, the target compound can serve as a system suitability standard for HPLC method development, logP determination, and TPSA-based solubility prediction model calibration .

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